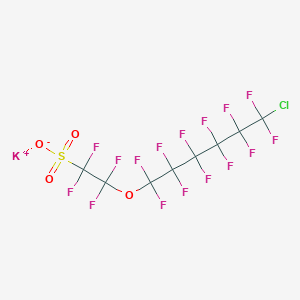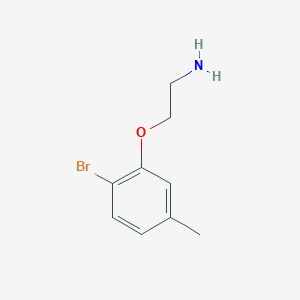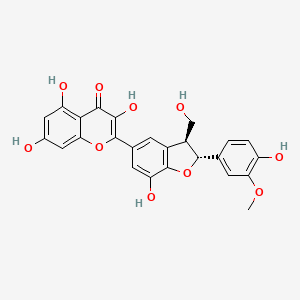
2,3-Dehydrosilychristin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dehydrosilychristin is a flavonolignan derived from silymarin, a complex mixture of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum). This compound is known for its potent antioxidant and free radical scavenging properties. It is structurally related to silychristin, another major component of silymarin, but with an additional double bond between the second and third carbon atoms in the flavonoid ring .
Méthodes De Préparation
2,3-Dehydrosilychristin can be synthesized through oxidative methods from silychristin. The process involves the use of organic bases and oxidizing agents. One common method includes the treatment of silychristin with hydrogen peroxide in the presence of a base such as sodium hydroxide. This reaction introduces a double bond between the second and third carbon atoms, converting silychristin to this compound .
The isolation of this compound from silymarin involves preparative chromatography techniques, such as high-performance liquid chromatography (HPLC), to separate and purify the desired product .
Analyse Des Réactions Chimiques
2,3-Dehydrosilychristin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Oxidation: Treatment with hydrogen peroxide converts silychristin to this compound.
Reduction: Sodium borohydride can reduce the double bond in this compound, reverting it back to silychristin.
Substitution: Halogenating agents can introduce halogen atoms into the flavonoid ring, leading to various halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound, while reduction can produce silychristin .
Applications De Recherche Scientifique
2,3-Dehydrosilychristin has a wide range of scientific research applications due to its potent antioxidant and anti-inflammatory properties. In chemistry, it is used as a model compound to study the mechanisms of flavonoid oxidation and reduction. In biology, it is investigated for its ability to modulate cellular oxidative stress and inflammation .
In medicine, this compound is explored for its potential therapeutic effects in treating liver diseases, cancer, and cardiovascular diseases. Its ability to scavenge free radicals and inhibit oxidative damage makes it a promising candidate for drug development .
In industry, this compound is used in the formulation of dietary supplements and herbal remedies aimed at promoting liver health and overall well-being .
Mécanisme D'action
The mechanism of action of 2,3-dehydrosilychristin involves its interaction with cellular antioxidant systems. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components. This compound also modulates the activity of various enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
At the molecular level, this compound targets signaling pathways related to inflammation and cell survival. It inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, and enhances the expression of antioxidant genes .
Comparaison Avec Des Composés Similaires
2,3-Dehydrosilychristin is structurally similar to other flavonolignans found in silymarin, such as silybin, isosilybin, and silydianin. it is unique due to the presence of the double bond between the second and third carbon atoms, which enhances its antioxidant and anti-inflammatory properties .
Silybin: The most abundant flavonolignan in silymarin, known for its hepatoprotective effects.
Isosilybin: An isomer of silybin with similar antioxidant properties.
Silydianin: Another component of silymarin with hepatoprotective and antioxidant activities.
Compared to these compounds, this compound exhibits greater potency in scavenging free radicals and modulating inflammatory responses .
Propriétés
Numéro CAS |
57499-41-9 |
|---|---|
Formule moléculaire |
C25H20O10 |
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
3,5,7-trihydroxy-2-[(2R,3S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]chromen-4-one |
InChI |
InChI=1S/C25H20O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,23,26-30,32H,9H2,1H3/t14-,23+/m1/s1 |
Clé InChI |
SFNRHEPTJDJBPD-FATZIPQQSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


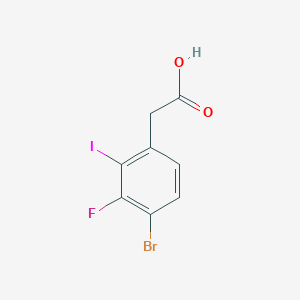
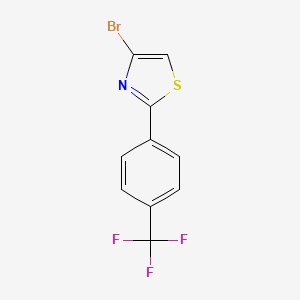
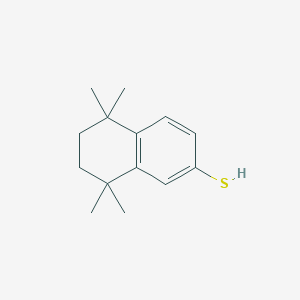
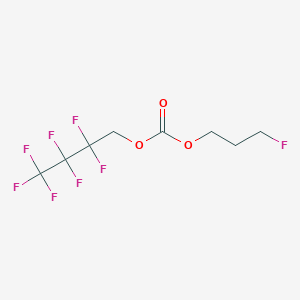

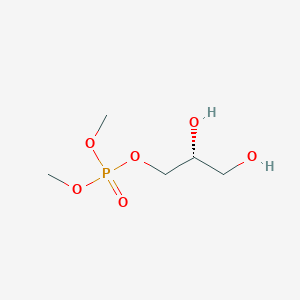



![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)
